2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone
Overview
Description
JWH 250-d5: is a deuterated analog of JWH 250, a synthetic cannabinoid. It is primarily used as an internal standard for the quantification of JWH 250 in various analytical applications, such as gas chromatography and liquid chromatography-mass spectrometry . The compound is categorized as a synthetic cannabinoid and is regulated as a Schedule I compound in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 250-d5 involves the incorporation of deuterium atoms into the JWH 250 molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone.
Industrial Production Methods: Industrial production of JWH 250-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: JWH 250-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the indole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed:
Hydroxylated Metabolites: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated Derivatives: Formed through substitution.
Scientific Research Applications
JWH 250-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of JWH 250 in biological matrices such as urine and hair samples.
Forensic Toxicology: Employed in the development of analytical methods for detecting synthetic cannabinoids in forensic samples.
Bioanalytical Assay Development: Utilized in the development of liquid chromatography-tandem mass spectrometry methods for determining synthetic cannabinoids.
Mechanism of Action
JWH 250-d5, like its non-deuterated counterpart JWH 250, acts as a cannabinoid agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2. It binds to these receptors with high affinity, leading to the activation of the endocannabinoid system. This activation results in various physiological effects, including analgesia and psychoactive effects .
Comparison with Similar Compounds
JWH 250: The non-deuterated analog of JWH 250-d5.
JWH 251: A similar compound with a methyl group instead of a methoxy group on the phenyl ring.
JWH 302: Another synthetic cannabinoid with structural similarities.
Uniqueness of JWH 250-d5: JWH 250-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of JWH 250 in complex biological matrices .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i6D,7D,11D,12D,16D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-JZDSKUDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC)[2H])C(=O)CC3=CC=CC=C3OC)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016394 | |
Record name | JWH 250-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-53-2 | |
Record name | JWH 250-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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